molecular formula C18H17ClFN3S B4554239 5-(4-tert-butylphenyl)-4-(3-chloro-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-tert-butylphenyl)-4-(3-chloro-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B4554239
M. Wt: 361.9 g/mol
InChI Key: QWQHUUCTJGOZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-butylphenyl)-4-(3-chloro-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C18H17ClFN3S and its molecular weight is 361.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0815746 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Experimental and Theoretical Analysis of Intermolecular Interactions

A comprehensive study synthesized biologically active 1,2,4-triazole derivatives, highlighting the importance of various intermolecular interactions, including lp⋯π, within such compounds. These interactions were scrutinized using advanced techniques like DSC, TGA, and hot stage microscopy, alongside ab initio quantum mechanical calculations, revealing their significant impact on the physical and chemical properties of these derivatives (Shukla et al., 2014).

Halogen Bonding in Antibacterial Derivatives

The molecular structure and halogen bonding of a 1,2,4-triazole-3-thione derivative were elucidated, demonstrating its pivotal role in stabilizing the crystal structure and potentially contributing to antibacterial properties. This study combined X-ray diffraction with HF and DFT methods for an in-depth structural analysis (Mirosław et al., 2015).

Antioxidant Properties of Novel Triazolyl-Benzimidazole Compounds

Investigations into two novel antioxidant compounds containing triazolyl-benzimidazole units revealed their crystal structures and highlighted the role of intermolecular hydrogen bonds in stabilizing these structures. This research adds to our understanding of the structural basis behind the antioxidant capabilities of triazole derivatives (Karayel et al., 2015).

Click Chemistry in Synthesizing Fluorinated 1,2,4-Triazole Derivatives

A study demonstrated the use of click chemistry for synthesizing fluorinated 1,2,4-triazole derivatives with potential antimicrobial properties. The research emphasized the efficiency of this approach in creating compounds with significant bioactivity, highlighting the versatility of 1,2,4-triazole derivatives in medicinal chemistry (Rezki et al., 2017).

Synthesis and Antimicrobial Activity of Triazole Derivatives

Another study focused on synthesizing new triazole derivatives from tert-butyl carbazate, evaluating their antimicrobial efficacy. This work underscores the potential of triazole derivatives in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant bacterial strains (Ghoneim & Mohamed, 2013).

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3S/c1-18(2,3)12-6-4-11(5-7-12)16-21-22-17(24)23(16)13-8-9-15(20)14(19)10-13/h4-10H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQHUUCTJGOZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-tert-butylphenyl)-4-(3-chloro-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
5-(4-tert-butylphenyl)-4-(3-chloro-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-(4-tert-butylphenyl)-4-(3-chloro-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
5-(4-tert-butylphenyl)-4-(3-chloro-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
5-(4-tert-butylphenyl)-4-(3-chloro-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
5-(4-tert-butylphenyl)-4-(3-chloro-4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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